An In-depth Technical Guide to N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, a substituted p-phenylenediamine derivative. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues to offer a scientifically grounded perspective on its synthesis, physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced chemistry of aromatic diamines.
Introduction and a Word on Scientific Context
Substituted p-phenylenediamines are a class of aromatic compounds with significant industrial and research interest. They are foundational components in the synthesis of a wide array of materials, including polymers, dyes, and pharmaceuticals.[1][2] Their utility often stems from their antioxidant properties and their ability to undergo oxidative coupling reactions.[3][4][5] The specific compound, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, features a chlorine substituent on the benzene ring, along with N-butyl and N-methyl groups on one of the amino functionalities. These structural motifs are anticipated to modulate the compound's electronic properties, solubility, and reactivity, making it a target of interest for various applications.
This guide will extrapolate from established synthetic methodologies and known properties of similar compounds to provide a robust framework for understanding and working with N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine.
Synthesis and Mechanistic Considerations
The synthesis of asymmetrically N,N-disubstituted p-phenylenediamines can be approached through several established routes. A plausible and efficient pathway for the synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine would involve a multi-step process starting from a commercially available precursor. The following proposed synthesis is based on common reactions in organic chemistry for aniline derivatives.[6]
Proposed Synthetic Pathway
A logical synthetic approach would commence with 2-chloro-4-nitroaniline, proceeding through sequential N-alkylation followed by reduction of the nitro group. The choice of sequential alkylation is crucial to achieve the desired asymmetric substitution.
Caption: Proposed synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine.
Detailed Experimental Protocol
Step 1: N-Butylation of 2-Chloro-4-nitroaniline
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-nitroaniline (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. The rationale for using a strong base like NaH is to deprotonate the amino group, forming a more nucleophilic anilide anion.
-
Alkylation: After stirring for 30 minutes at 0 °C, add butyl bromide (1.1 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Work-up and Purification: Upon completion, cool the reaction mixture and cautiously quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Butyl-2-chloro-4-nitroaniline, is purified by column chromatography on silica gel.
Step 2: N-Methylation of N-Butyl-2-chloro-4-nitroaniline
-
Reaction Setup: In a similar setup as Step 1, dissolve the purified N-Butyl-2-chloro-4-nitroaniline (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.
-
Methylation: After 30 minutes of stirring, add methyl iodide (1.2 equivalents) dropwise. The reaction is stirred at room temperature overnight. The use of a slight excess of the alkylating agent ensures complete reaction.
-
Work-up and Purification: The work-up procedure is analogous to Step 1. The resulting N1-Butyl-2-chloro-N1-methyl-4-nitroaniline is purified by column chromatography.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified N1-Butyl-2-chloro-N1-methyl-4-nitroaniline (1 equivalent) in ethanol in a flask suitable for hydrogenation.
-
Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature. The progress of the reduction can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final product, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. Further purification, if necessary, can be achieved by column chromatography or crystallization. As N,N-disubstituted-p-phenylenediamines and their salts can be sensitive to oxygen, it is advisable to handle the final product under an inert atmosphere.[7]
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of the target compound and its close relatives.
| Property | Value (for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine) | Reference Compound Data |
| Molecular Formula | C11H17ClN2 | N1-butyl-N1-methylbenzene-1,4-diamine: C11H18N2 |
| Molecular Weight | 212.72 g/mol | N1-butyl-N1-methylbenzene-1,4-diamine: 178.28 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid, may darken on exposure to air and light.[2][8] | N,N'-Di-2-butyl-1,4-phenylenediamine is a red liquid.[3] |
| Boiling Point | Predicted to be > 250 °C at atmospheric pressure. | p-Phenylenediamine boils at 267 °C.[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have low solubility in water. | p-Phenylenediamine has limited solubility in water.[2] |
| pKa | The two amino groups will have distinct pKa values, with the primary amine being more basic than the tertiary amine. | The conjugate acid of p-phenylenediamine has pKa values of 6.31 and 2.97.[2] |
Potential Applications and Fields of Research
Based on the known applications of structurally similar p-phenylenediamine derivatives, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine holds promise in several areas:
-
Antioxidants and Antiozonants: Phenylenediamines are widely used as stabilizers in polymers and rubbers to prevent degradation from oxidation and ozonolysis.[1][4][5] The N-alkyl substituents in the target molecule are characteristic of effective antioxidants.[3]
-
Dye and Pigment Intermediates: Aromatic diamines are precursors in the synthesis of various dyes.[2][9][10] The chloro and alkyl groups on the benzene ring can be used to tune the color and properties of the resulting dyes.
-
Pharmaceutical and Agrochemical Synthesis: The diamine scaffold is present in numerous biologically active molecules. This compound could serve as a building block for novel therapeutic agents or pesticides.
-
Redox-Active Materials: The reversible oxidation of p-phenylenediamines makes them suitable for applications in redox-flow batteries, electrochromic devices, and as redox mediators.
Safety and Toxicological Profile
While specific toxicological data for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is not available, related compounds provide a basis for preliminary safety considerations.
-
Skin Sensitization: Many p-phenylenediamine derivatives are known skin sensitizers and can cause allergic contact dermatitis.[3]
-
General Toxicity: The acute toxicity of related compounds varies, but signs of intoxication can include hypoactivity and effects on the digestive and respiratory systems.[11] Organ toxicity, particularly to the liver and blood cells, has been observed with repeated exposure to some p-phenylenediamines.[11]
-
Mutagenicity and Carcinogenicity: Some halogenated aromatic diamines have been investigated for their mutagenic and carcinogenic potential.[12][13]
It is imperative to handle N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A thorough risk assessment should be conducted before any experimental work.
Conclusion and Future Outlook
N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine represents an interesting, yet underexplored, member of the substituted p-phenylenediamine family. The synthetic pathways outlined in this guide are based on robust and well-established chemical transformations, providing a clear roadmap for its preparation. The predicted properties and potential applications suggest that this compound could be a valuable addition to the toolbox of chemists in various fields.
Future research should focus on the experimental validation of the proposed synthesis, full characterization of the compound's physicochemical properties, and a thorough investigation of its biological and toxicological profile. Such studies will be crucial in unlocking the full potential of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine in materials science, dye chemistry, and drug discovery.
References
- One-step synthesis of N,N9-dialkyl-p-phenylenediamines. RSC Publishing.
- US Patent US6448446B1, "Synthesis of N,N-disubstituted-p-phenylenediamine," Google P
- EP Patent EP0617004A1, "Preparation of N-substituted-N'-phenyl-P-phenylenediamines," Google P
- 2-Chloro-p-Phenylenediamine. PubChem.
- One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing.
- US Patent US4474987A, "Process for preparing N,N-disubstituted p-phenylenediamine derivatives," Google P
- 2-Chloro-p-Phenylenediamine Sulf
- 2-Chloro-N1-methylbenzene-1,4-diamine 6085-54-7 wiki. Guidechem.
- Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associ
- 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggreg
- p-Phenylenediamine. Wikipedia.
- N,N'-Di-2-butyl-1,4-phenylenediamine. Wikipedia.
- A Review of N-(1,3-Dimethylbutyl)- N'-phenyl- p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. PubMed.
- 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine. Santa Cruz Biotechnology.
- N1-Methylbenzene-1,4-diamine. [No Source Found].
- N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8.
- A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD)
- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
- N1-Methylbenzene-1,4-diamine. Aaronchem.
- Di-sec-butyl-p-phenylenediamine. Echemi.
- N1-butyl-N1-methylbenzene-1,4-diamine. Sigma-Aldrich.
Sources
- 1. One-step synthesis of N,N′-dialkyl-p-phenylenediamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. A Review of N-(1,3-Dimethylbutyl)- N'-phenyl- p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 7. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]
